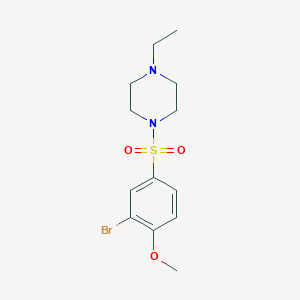

1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-ethylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

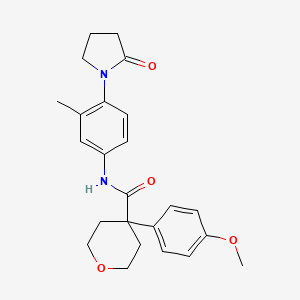

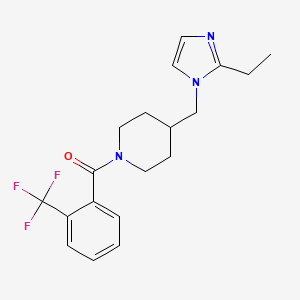

The compound is a piperazine derivative with a sulfonyl group attached to a bromo-methoxyphenyl group . Piperazine derivatives are often used in medicinal chemistry due to their wide range of biological activities.

Molecular Structure Analysis

The molecular structure of similar compounds consists of a piperazine ring, which is a six-membered ring with two nitrogen atoms . Attached to this ring is a sulfonyl group, which is connected to a phenyl ring with a bromo and a methoxy substituent .Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions, including alkylation, acylation, and various substitution reactions . The specific reactions that this compound can undergo would depend on the reaction conditions and the other reagents present.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the sulfonyl group could increase the compound’s polarity, affecting its solubility in various solvents . The bromo and methoxy substituents on the phenyl ring could also affect the compound’s reactivity .Scientific Research Applications

Medicinal Chemistry and Drug Design

1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-ethylpiperazine serves as a promising scaffold for drug development. Researchers explore its potential as a building block for novel pharmaceuticals. Its structural features allow modifications to enhance bioactivity, selectivity, and pharmacokinetics. Notably, this compound has shown promise in anti-inflammatory, antibacterial, and antitumor drug design .

Organic Synthesis and Functionalization

As a neutral molecule, biphenyl derivatives like this piperazine require functionalization to participate in chemical reactions. Researchers use it as an intermediate for synthesizing an extensive range of compounds. These include drugs, agricultural products, and fluorescent layers in organic light-emitting diodes (OLEDs). The compound’s versatility makes it a valuable building block in organic chemistry .

Antiandrogenic Agents

Certain biphenyl derivatives exhibit antiandrogenic activity. These compounds interfere with androgen receptor signaling, making them potential candidates for treating conditions related to androgen excess, such as prostate cancer and hirsutism. Researchers investigate the antiandrogenic properties of this compound .

Immunosuppressants

Biphenyl derivatives have been patented and used as immunosuppressive agents. Their ability to modulate immune responses makes them valuable in transplantation medicine and autoimmune disease management. Researchers explore the immunosuppressive potential of 1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-ethylpiperazine .

Antifungal and Antibacterial Agents

The compound’s biphenyl moiety contributes to its antimicrobial properties. Researchers investigate its effectiveness against fungal and bacterial pathogens. Understanding its mechanism of action and optimizing its structure can lead to new antifungal and antibacterial drugs .

OLED Materials and Liquid Crystals

Biphenyl derivatives play a crucial role in organic electronics. Researchers utilize them as building blocks for OLEDs, where their electronic properties contribute to efficient light emission. Additionally, they serve as components in liquid crystal materials, impacting display technology and optoelectronics .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

1-(3-bromo-4-methoxyphenyl)sulfonyl-4-ethylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2O3S/c1-3-15-6-8-16(9-7-15)20(17,18)11-4-5-13(19-2)12(14)10-11/h4-5,10H,3,6-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZTCUBCPFIYARM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-ethylpiperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3beta,25R)-3-[6-[[(2S)-2-amino-5-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexanoate]spirost-5-en-3-ol,bis(2,2,2-trifluoroacetate)](/img/structure/B2782955.png)

![3-{[2,4'-Bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2782956.png)

![5-Acetyl-6-[4-(difluoromethoxy)phenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one](/img/structure/B2782957.png)

![N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide](/img/structure/B2782960.png)

![N-[3-[4-(2-Methyl-3-oxo-4H-1,4-benzoxazine-6-carbonyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2782964.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2782966.png)

![5-[2-(3-Fluorophenyl)-4-hydroxypyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2782969.png)

![N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2782970.png)

![4-methyl-1-phenyl-6-(4-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2782971.png)

![1-(3-(1H-pyrrol-1-yl)-2-(p-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2782975.png)